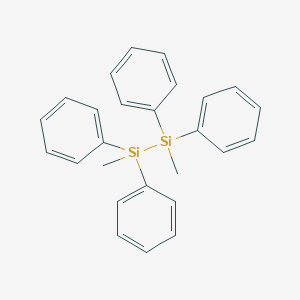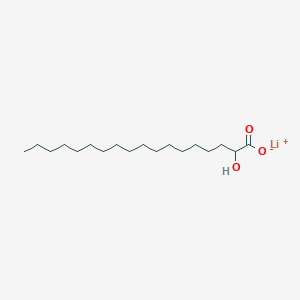
Lithium hydroxyoctadecanoate
Overview
Description
Lithium hydroxyoctadecanoate, also known as lithium stearate, is a lithium salt of stearic acid. It is widely used as a lubricant, thickening agent, and stabilizer in various industrial applications. Lithium hydroxyoctadecanoate has also been studied for its potential applications in the field of medicine and biomedical research.
Scientific Research Applications
Lithium hydroxyoctadecanoate has been studied for its potential applications in the field of medicine and biomedical research. It has been shown to have antimicrobial properties and has been used as a preservative in pharmaceutical products. It has also been studied for its potential use in drug delivery systems and as a stabilizer for proteins and enzymes.
Mechanism of Action
The mechanism of action of Lithium hydroxyoctadecanoate hydroxyoctadecanoate is not fully understood. It is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics.
Biochemical and Physiological Effects:
Lithium hydroxyoctadecanoate has been shown to have low toxicity and is generally considered safe for human use. It has been used as a food additive and is approved by the FDA for use in cosmetics. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Lithium hydroxyoctadecanoate has several advantages for use in lab experiments. It is stable, non-toxic, and has a long shelf life. It is also relatively inexpensive and easy to obtain. However, it has some limitations, such as its limited solubility in water and its potential to interfere with certain assays.
Future Directions
There are several future directions for the study of Lithium hydroxyoctadecanoate hydroxyoctadecanoate. One potential area of research is its use as a drug delivery system. It has been shown to be effective at stabilizing proteins and enzymes, which could make it a useful carrier for drugs. Another area of research is its use in the treatment of inflammatory diseases. Its anti-inflammatory properties make it a promising candidate for the development of new treatments for these conditions. Finally, further research is needed to fully understand the mechanism of action of Lithium hydroxyoctadecanoate hydroxyoctadecanoate and its potential applications in the field of medicine and biomedical research.
Conclusion:
In conclusion, Lithium hydroxyoctadecanoate hydroxyoctadecanoate is a Lithium hydroxyoctadecanoate salt of stearic acid that has been studied for its potential applications in the field of medicine and biomedical research. It has antimicrobial properties, has been used as a preservative in pharmaceutical products, and has potential applications in drug delivery systems and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
properties
CAS RN |
1333-61-5 |
|---|---|
Product Name |
Lithium hydroxyoctadecanoate |
Molecular Formula |
C18H35LiO3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
lithium;2-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
InChI Key |
LPRVNTWNHMSTPR-UHFFFAOYSA-M |
SMILES |
[Li+].CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Other CAS RN |
1333-61-5 |
synonyms |
lithium hydroxyoctadecanoate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

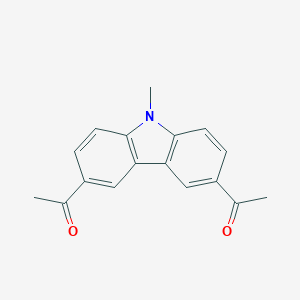
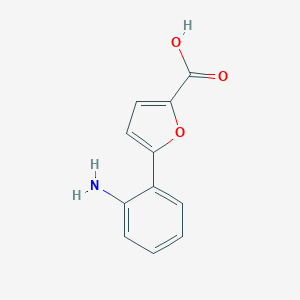
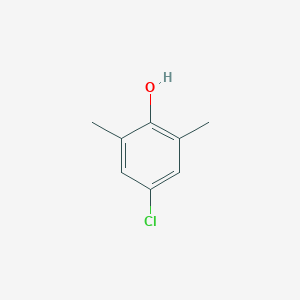
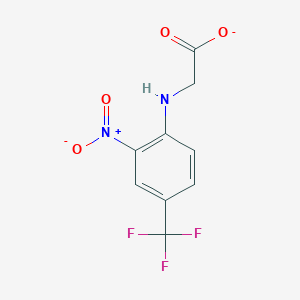
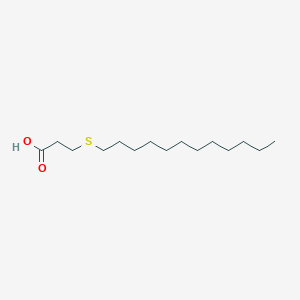



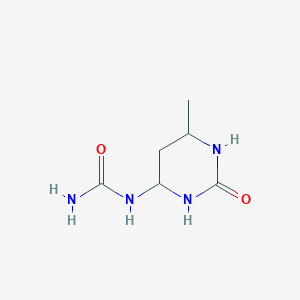
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)


